molecular formula C13H13N3O4 B8319485 ethyl 1-benzyl-3-nitro-1H-pyrazole-4-carboxylate

ethyl 1-benzyl-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B8319485
M. Wt: 275.26 g/mol
InChI Key: ULXJWNCVOPWTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-3-nitro-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 1-benzyl-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-2-20-13(17)11-9-15(14-12(11)16(18)19)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

ULXJWNCVOPWTGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of C1 (2.86 g, 15.4 mmol) in N,N-dimethylformamide (60 mL) was added anhydrous potassium carbonate (12.8 g, 92.6 mmol), benzyl bromide (2.20 mL, 18.5 mmol) and a catalytic amount of potassium iodide. The reaction was heated at 60° C. for 18 hours, then diluted with EtOAc and washed with water. The organic layer was dried over magnesium sulfate, filtered and concentrated under reduced pressure. Purification using silica gel chromatography (Gradient: 0% to 100% EtOAc in heptane) provided C2 as an oil. Yield: 1.35 g, 4.90 mmol, 32%. An NOE experiment revealed a strong interaction between the pyrazole CH and aromatic protons on the phenyl group, supporting the indicated regiochemistry for C2. LCMS m/z 276.0 (M+1). 1H NMR (400 MHz, CDCl3) δ 1.32 (t, J=7.1 Hz, 3H), 4.31 (q, J=7.1 Hz, 2H), 5.33 (s, 2H), 7.30-7.35 (m, 2H), 7.40-7.45 (m, 3H), 7.78 (s, 1H).
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2.86 g
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12.8 g
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2.2 mL
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60 mL
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